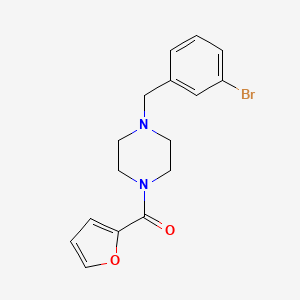![molecular formula C16H15N3O3S B5724859 3-nitro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5724859.png)
3-nitro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-nitro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide, also known as N-(2-phenylethyl)-3-nitrobenzothioamide (NPEB), is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This molecule belongs to the class of benzamide derivatives and is known to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
NPEB is believed to exert its pharmacological effects by binding to the benzodiazepine site on the GABA-A receptor. This binding enhances the activity of the receptor, leading to an increase in inhibitory neurotransmission and a decrease in neuronal excitability. Additionally, NPEB has been shown to modulate the activity of other neurotransmitter systems, including the glutamatergic and serotonergic systems.
Biochemical and Physiological Effects:
NPEB has been shown to have a wide range of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which is known to have a calming effect on the nervous system. Additionally, NPEB has been shown to decrease the levels of glutamate, which is known to be involved in the pathogenesis of epilepsy and anxiety disorders. NPEB has also been shown to decrease the levels of cortisol, which is a stress hormone that is known to be involved in the pathogenesis of depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NPEB has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, and its purity can be easily controlled. Additionally, NPEB has been extensively studied in animal models, and its pharmacological effects are well characterized. However, there are also some limitations to the use of NPEB in lab experiments. It has been shown to have a relatively short half-life, which may limit its therapeutic potential. Additionally, the mechanism of action of NPEB is not fully understood, which may limit its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of NPEB. One potential direction is to investigate the potential therapeutic applications of NPEB in human subjects. Additionally, further studies are needed to fully understand the mechanism of action of NPEB and to identify potential side effects. Another potential direction is to investigate the potential use of NPEB in combination with other drugs for the treatment of epilepsy, anxiety disorders, and depression. Finally, further studies are needed to identify novel benzamide derivatives that may have improved pharmacological properties compared to NPEB.
Métodos De Síntesis
The synthesis of NPEB involves the reaction of 3-nitrobenzoyl chloride with 3-nitro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide(2-phenylethyl)thiourea in the presence of a base. The resulting compound is then treated with hydrochloric acid to obtain NPEB in its pure form. The yield of NPEB is reported to be around 70-80%, and the purity can be further enhanced by recrystallization.
Aplicaciones Científicas De Investigación
NPEB has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant-like effects in animal models. Additionally, NPEB has been shown to modulate the activity of GABA-A receptors, which are known to play a crucial role in the regulation of neuronal excitability. Therefore, NPEB has the potential to be developed as a novel therapeutic agent for the treatment of epilepsy, anxiety disorders, and depression.
Propiedades
IUPAC Name |
3-nitro-N-(2-phenylethylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c20-15(13-7-4-8-14(11-13)19(21)22)18-16(23)17-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H2,17,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVXWCGOGXHJMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-methoxy-1,2,3-trimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5724803.png)





![7-(difluoromethyl)-5-phenyl-N-1-piperidinylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5724844.png)
![2,4,5-trimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5724850.png)



![5-[(2,4-dichlorophenoxy)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5724876.png)